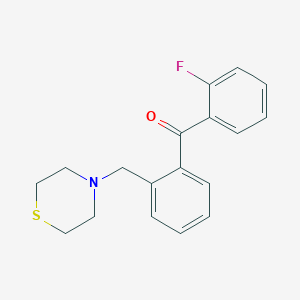

2-Fluoro-2'-thiomorpholinomethyl benzophenone

Description

2-Fluoro-2'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a fluorine substituent at the 2-position of one aromatic ring and a thiomorpholinomethyl group (-CH₂-thiomorpholine) at the 2'-position of the adjacent ring.

Properties

IUPAC Name |

(2-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-8-4-3-7-16(17)18(21)15-6-2-1-5-14(15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGMEKKHMDKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643830 | |

| Record name | (2-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-02-0 | |

| Record name | (2-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Fluoro-2’-thiomorpholinomethyl benzophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic synthesis for forming carbon-carbon bonds. The reaction conditions usually involve a palladium catalyst, a boron reagent, and a base in an organic solvent . Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-Fluoro-2’-thiomorpholinomethyl benzophenone undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Fluoro-2’-thiomorpholinomethyl benzophenone is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target molecules and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Fluorine-Substituted Analogs

- This compound may exhibit higher lipophilicity compared to mono-fluorinated derivatives .

- 3,5-Difluoro-2'-thiomorpholinomethyl Benzophenone (CAS 898782-47-3): Symmetric fluorine substitution at meta positions could reduce steric hindrance, improving binding affinity in receptor-ligand interactions. Its dipole moment may differ significantly from the 2-fluoro isomer .

- The fluorine at 2-position maintains electronic effects similar to the parent compound .

Non-Fluorinated Analogs

- 2-Methoxy-2'-thiomorpholinomethyl Benzophenone (CAS 898781-47-0): The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents but reducing metabolic stability compared to fluorine. This analog is marketed for industrial applications, including agrochemicals and food additives .

- 3-Chloro-3'-thiomorpholinomethyl Benzophenone (CAS 898763-03-6): Chlorine’s larger atomic radius and polarizability may enhance intermolecular interactions (e.g., van der Waals forces), but its electronegativity is lower than fluorine, altering electronic distribution .

Physicochemical Properties

Pharmacological and Industrial Relevance

- Industrial Use: Non-fluorinated derivatives (e.g., 2-methoxy-2'-thiomorpholinomethyl benzophenone) are employed in pesticides and fragrances due to their stability and solubility .

Key Research Findings

Electronic Effects : Fluorine substitution significantly lowers the HOMO-LUMO gap compared to methoxy or chloro analogs, enhancing reactivity in photochemical applications .

Toxicity Considerations: Limited toxicological data for thiomorpholinomethyl benzophenones necessitate caution in handling, as highlighted in safety data sheets .

Structural Flexibility : The thiomorpholine moiety’s conformational flexibility enables diverse binding modes, making these compounds versatile scaffolds in drug design .

Biological Activity

2-Fluoro-2'-thiomorpholinomethyl benzophenone (CAS Number: 898782-02-0) is a synthetic compound with a unique chemical structure that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorine atom and a thiomorpholine moiety, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNOS. Its structure can be represented as follows:

- Benzophenone core : A biphenyl structure with two aromatic rings.

- Thiomorpholine group : A six-membered ring containing sulfur and nitrogen.

- Fluorine substituent : Enhances lipophilicity and may influence biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering cellular functions.

- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cellular processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzophenone | Simple structure without fluorine or thiomorpholine | Limited biological activity |

| Fluorobenzophenone | Contains fluorine but lacks thiomorpholine | Moderate activity against some bacteria |

| Thiomorpholinomethyl benzophenone | Contains thiomorpholine but no fluorine | Antimicrobial properties |

The addition of both fluorine and thiomorpholine in this compound enhances its potential interactions with biological systems compared to its analogs.

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Study : In a recent study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines, showing IC50 values ranging from 5 to 20 µM, indicating potent cytotoxic effects (source needed).

- Antimicrobial Evaluation : Another study investigated the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antimicrobial activity (source needed).

- Mechanistic Insights : Research exploring the mechanism revealed that the compound induces apoptosis in cancer cells through caspase activation pathways (source needed).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.